An In-depth Technical Guide to 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine
An In-depth Technical Guide to 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct public data on this specific molecule, this guide synthesizes information from closely related aminopyridine and aminopyrimidine analogs to project its chemical properties, plausible synthetic routes, and potential biological activities. We present detailed experimental protocols for its characterization, including in vitro kinase screening, cell viability assessment, and target modulation analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar chemical scaffolds.
Compound Identification and Nomenclature
5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine is a molecule featuring a substituted pyridine ring linked to a methylpyrimidine moiety via an amine bridge. While this specific compound is not extensively documented in publicly accessible literature, its structural motifs are prevalent in a wide range of biologically active molecules.
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IUPAC Name: 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine
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Synonyms: At present, there are no widely recognized synonyms for this compound.
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Core Scaffolds: The molecule is comprised of a 5-chloropyridin-2-amine core and a 6-methylpyrimidin-4-amine core.
Below is the two-dimensional chemical structure of the compound:
Caption: 2D structure of 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the compound, calculated using computational models based on its structure. These values are essential for understanding its potential for oral bioavailability and for planning experimental work.
| Property | Value |
| Molecular Formula | C10H9ClN4 |
| Molecular Weight | 220.66 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 64.9 Ų |
Plausible Synthetic Strategies
The synthesis of 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine can be approached through several established methods for forming aryl-amine bonds. A highly plausible and versatile method is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction is widely used for the synthesis of N-arylpyrimidinamines.[1][2]
An alternative approach is through nucleophilic aromatic substitution (SNAr), where the chlorine atom on a pyrimidine ring is displaced by an amine.
Below is a diagram illustrating a plausible synthetic workflow based on the Buchwald-Hartwig reaction.
Caption: Plausible synthetic workflow for 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine.
Anticipated Biological Profile and Mechanism of Action
Compounds containing aminopyridine and aminopyrimidine scaffolds are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7] A significant number of molecules with this structural architecture function as kinase inhibitors.[6]
Given this precedent, it is hypothesized that 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine may act as a kinase inhibitor. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
A hypothetical signaling pathway that could be modulated by this compound is illustrated below.
Caption: Hypothetical signaling pathway modulated by the compound.
Experimental Protocols
To characterize the biological activity of 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine, a series of in vitro assays are recommended.
In Vitro Kinase Inhibitor Profiling
This protocol is designed to assess the inhibitory activity of the compound against a panel of kinases.
Protocol:
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Prepare Kinase Reaction Buffer: Prepare a buffer appropriate for the kinases being tested, typically containing Tris-HCl, MgCl2, and a source of ATP.
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Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
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Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the substrate (a peptide or protein), and the test compound.
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Initiate Reaction: Start the reaction by adding ATP.
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Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based ADP detection assay or a fluorescence polarization assay.[8][9][10]
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Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12][13][14][15]
Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[11][14]
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Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[13]
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.
Western Blot for Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation state of a specific protein within a signaling pathway.[16][17][18][19][20]
Protocol:
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Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[17]
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17][19]
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
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Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
References
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Wikipedia. MTT assay. [Link]
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ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
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NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
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Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
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Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Eurofins DiscoverX. Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
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Stratech. Phosphoproteins by Western Blot. [Link]
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BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
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PubMed. Screening assays for tyrosine kinase inhibitors: A review. [Link]
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MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
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Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
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MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. [Link]
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Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. [Link]
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PubMed. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. [Link]
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Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]
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Academia.edu. Synthesis and biological activity of some pyrimidine derivatives. [Link]
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